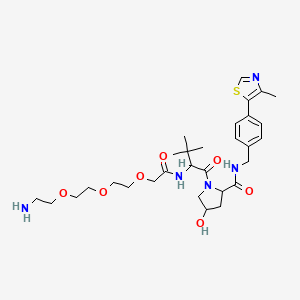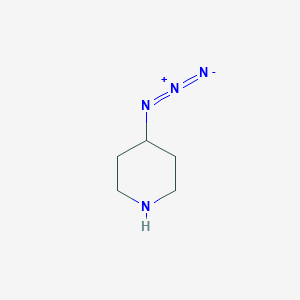
4-Azidopiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidopiperidine is a chemical compound characterized by a piperidine ring with an azide group attached to the fourth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopiperidine typically involves the introduction of an azide group to a piperidine ring. One common method is the reaction of piperidine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azidopiperidine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reagents like phosphines in a Staudinger reduction.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Phosphines (e.g., triphenylphosphine) in the presence of water.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Piperidine derivatives with primary amine groups.
Substitution: Various substituted piperidines depending on the nucleophile used.
Click Chemistry: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azidopiperidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, particularly in the creation of nitrogen-containing compounds.
Bioconjugation: The azide group allows for efficient attachment of biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.
Medicinal Chemistry: Investigated as a starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Azidopiperidine largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the compound’s piperidine ring can interact with biological targets, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
4-Aminopiperidine: Similar structure but with an amine group instead of an azide.
4-Nitropiperidine: Contains a nitro group, offering different reactivity and applications.
4-Hydroxypiperidine: Features a hydroxyl group, making it more hydrophilic and reactive in different contexts.
Uniqueness: 4-Azidopiperidine is unique due to its azide group, which provides high reactivity in click chemistry and other synthetic applications. This makes it a versatile building block in organic synthesis and a valuable tool in bioconjugation and medicinal chemistry.
Eigenschaften
Molekularformel |
C5H10N4 |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
4-azidopiperidine |
InChI |
InChI=1S/C5H10N4/c6-9-8-5-1-3-7-4-2-5/h5,7H,1-4H2 |
InChI-Schlüssel |
PKSJRBYCXQPZHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


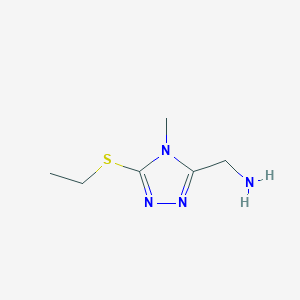

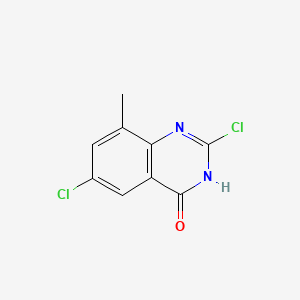
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
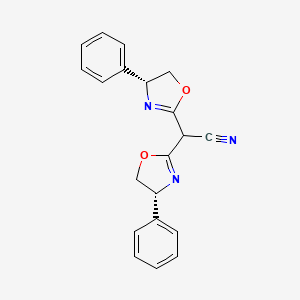
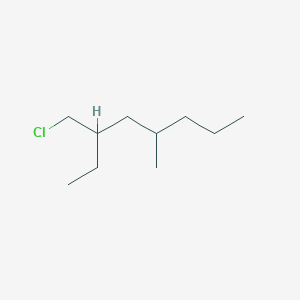
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
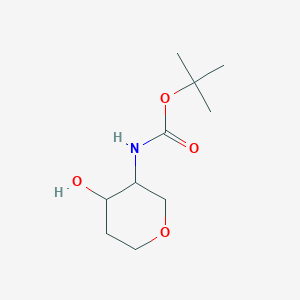

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)
